![molecular formula C18H15FN4O3S B6504771 methyl 1-[(2,1,3-benzothiadiazol-4-yl)carbamoyl]-7-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 1396625-46-9](/img/structure/B6504771.png)

methyl 1-[(2,1,3-benzothiadiazol-4-yl)carbamoyl]-7-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

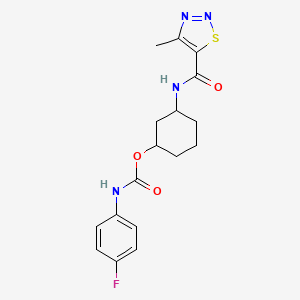

Methyl 1-[(2,1,3-benzothiadiazol-4-yl)carbamoyl]-7-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a useful research compound. Its molecular formula is C18H15FN4O3S and its molecular weight is 386.4 g/mol. The purity is usually 95%.

The exact mass of the compound methyl 1-[(2,1,3-benzothiadiazol-4-yl)carbamoyl]-7-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is 386.08488969 g/mol and the complexity rating of the compound is 583. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality methyl 1-[(2,1,3-benzothiadiazol-4-yl)carbamoyl]-7-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 1-[(2,1,3-benzothiadiazol-4-yl)carbamoyl]-7-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Light-Emitting Diodes (OLEDs)

2,1,3-Benzothiadiazole (BT) and its derivatives play a crucial role in the development of photoluminescent compounds. In the context of OLEDs, BT-based materials serve as electron-acceptor units. Here’s how they contribute:

- Construction of OLEDs : BT derivatives are incorporated into the molecular design of organic materials used in OLEDs. Their strong electron-withdrawing ability enhances the electronic properties of these materials, leading to improved device performance .

Organic Solar Cells

The same electron-acceptor properties that benefit OLEDs also apply to organic solar cells. Here’s how BT derivatives contribute to this field:

- Photovoltaic Applications : Researchers have explored BT-based materials in organic photovoltaic cells. By combining BT derivatives with suitable donor molecules, they achieve efficient charge separation and power conversion. For instance, a vacuum-deposited organic solar cell using a BT-based donor molecule achieved a record-high power conversion efficiency (PCE) of 6.8% .

Organic Field-Effect Transistors (OFETs)

BT derivatives find applications in OFETs, which are essential for flexible electronics and displays. However, achieving high mobility remains a challenge:

- Balanced Ambipolar Transport : BT-containing polymers, such as PBDTTQ-2, exhibit balanced ambipolar transport with both hole and electron mobility. Researchers continue to explore ways to enhance mobility by optimizing molecular design .

Flow Batteries

Beyond optoelectronic applications, BT derivatives have attracted interest in energy storage:

- Redox-Active Components : Due to their favorable solubility, low reduction potential, and fast electrochemical kinetics, BT derivatives have been studied as redox-active organic components in flow batteries. These properties make them promising candidates for energy storage systems .

Drug Development

Interestingly, the compound you mentioned, specifically 1-((1-methyl-1H-1,2,4-triazol-3-yl)methyl)-3-(2,4,5-trifluorobenzyl)-1,3,5-triazinane-2,4,6-trione , serves as an intermediate for the synthesis of ensitrelvir , a novel oral drug for the treatment of coronavirus disease 2019 (COVID-19) .

Other Potential Applications

While the above fields represent the most prominent applications, BT derivatives continue to be investigated in various other areas, including materials science, catalysis, and sensing.

Propriétés

IUPAC Name |

methyl 1-(2,1,3-benzothiadiazol-4-ylcarbamoyl)-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O3S/c1-26-18(25)23-8-7-10-5-6-11(19)9-12(10)16(23)17(24)20-13-3-2-4-14-15(13)22-27-21-14/h2-6,9,16H,7-8H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWROOWGLXJDLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1C(=O)NC3=CC=CC4=NSN=C43)C=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-(benzo[c][1,2,5]thiadiazol-4-ylcarbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B6504692.png)

![3-(pyrrolidine-1-sulfonyl)-1-{[2-(trifluoromethoxy)phenyl]methyl}-1,2-dihydropyridin-2-one](/img/structure/B6504706.png)

![5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one](/img/structure/B6504717.png)

![N-[3-(methylsulfanyl)phenyl]-2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B6504720.png)

![N-[2-(4-chlorophenyl)ethyl]-2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B6504728.png)

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one](/img/structure/B6504734.png)

![N-[(4-methylphenyl)methyl]-2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}butanamide](/img/structure/B6504742.png)

![2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B6504748.png)

![methyl 7-fluoro-1-{[4-(methoxycarbonyl)phenyl]carbamoyl}-1,2,3,4-tetrahydroisoquinoline-2-carboxylate](/img/structure/B6504773.png)

![methyl 1-{[(2,6-difluorophenyl)methyl]carbamoyl}-7-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate](/img/structure/B6504780.png)

![methyl 4-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)benzoate](/img/structure/B6504782.png)

![2-{[(oxolan-2-yl)methyl]amino}-4-phenylpyrimidine-5-carboxylic acid](/img/structure/B6504794.png)

![1-{[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-2-one](/img/structure/B6504797.png)